Infigratinib

Descripción general

Descripción

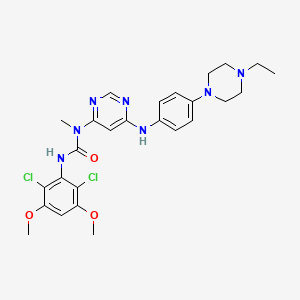

Infigratinib, comercializado bajo la marca Truseltiq, es un medicamento anticancerígeno utilizado principalmente para tratar el colangiocarcinoma, un tipo de cáncer de las vías biliares. Es un inhibidor de la tirosina quinasa específico del receptor del factor de crecimiento de fibroblastos (FGFR) que se dirige a FGFR1, FGFR2 y FGFR3 . This compound fue aprobado para uso médico en los Estados Unidos en mayo de 2021 .

Mecanismo De Acción

Infigratinib ejerce sus efectos inhibiendo la vía de señalización de FGFR. Se une al sitio de unión de ATP de los FGFR, evitando la fosforilación y activación de las proteínas de señalización descendentes. Esta inhibición conduce a una disminución de la proliferación celular y un aumento de la apoptosis en las células cancerosas con amplificaciones, mutaciones o fusiones de FGFR . Los objetivos moleculares involucrados incluyen FGFR1, FGFR2 y FGFR3 .

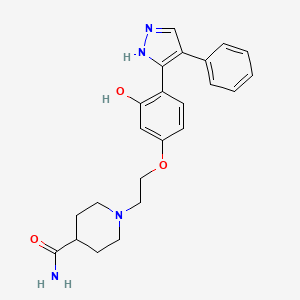

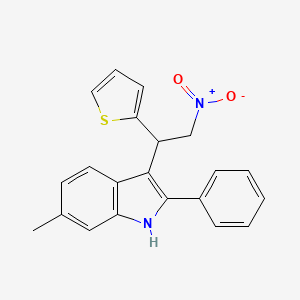

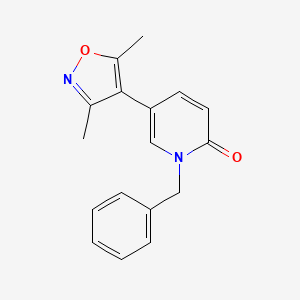

Compuestos Similares:

Pemigatinib: Otro inhibidor de FGFR aprobado para el tratamiento del colangiocarcinoma.

Erdafitinib: Un inhibidor de FGFR utilizado para tratar el carcinoma urotelial.

Futibatinib: Un inhibidor de FGFR en investigación para varios cánceres.

Comparación: this compound es único en su alta especificidad para FGFR1, FGFR2 y FGFR3, lo que lo hace particularmente efectivo para los cánceres impulsados por estos receptores. En comparación con pemigatinib y erdafitinib, this compound ha mostrado resultados prometedores en ensayos clínicos para el colangiocarcinoma, con un perfil de seguridad favorable .

Análisis Bioquímico

Biochemical Properties

Infigratinib is an orally-available, selective, ATP-competitive FGFR inhibitor . It interacts with FGFR1-3, inhibiting their activity and thus disrupting the biochemical reactions they are involved in . The nature of these interactions is competitive, with this compound competing with ATP for binding to the kinase domain of the FGFRs .

Cellular Effects

This compound influences cell function by inhibiting FGFR-driven signaling pathways . This can impact gene expression and cellular metabolism, particularly in cells where FGFR signaling plays a key role . For example, in cholangiocarcinoma cells with FGFR2 fusions, this compound treatment can lead to decreased cell proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the kinase domain of FGFRs, inhibiting their activity . This prevents the FGFRs from phosphorylating their substrates, leading to reduced activation of downstream signaling pathways . This can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, prolonged exposure to this compound can lead to adaptive resistance in some cancer cell lines

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At therapeutic doses, this compound can effectively inhibit tumor growth in mouse models of FGFR-driven cancers . At high doses, this compound may cause adverse effects such as retinal pigment epithelial detachment .

Metabolic Pathways

This compound is involved in the FGFR signaling pathway . By inhibiting FGFRs, it can affect the metabolic flux of downstream pathways

Subcellular Localization

As a kinase inhibitor, this compound is likely to localize to the cytoplasm where its target FGFRs are located

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Infigratinib se sintetiza mediante una serie de reacciones químicas. La síntesis implica la reacción SNAr de anilina con cloropirimidina para formar arilo metil amina. Este intermedio se acopla luego con un derivado de anilina, que se convierte en el isocianato correspondiente in situ, formando el enlace de urea y completando la síntesis de this compound .

Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas estrictas de control de calidad para monitorear los pasos de síntesis y purificación, asegurando que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: Infigratinib experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos con otro.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen varios metabolitos y productos de degradación, que se analizan utilizando técnicas como cromatografía líquida y espectrometría de masas .

Aplicaciones Científicas De Investigación

Infigratinib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de FGFR y el desarrollo de nuevos inhibidores de quinasas.

Biología: Se utiliza para estudiar el papel de FGFR en la proliferación celular, la diferenciación y la angiogénesis.

Industria: Se utiliza en el desarrollo de terapias dirigidas para afecciones impulsadas por FGFR.

Comparación Con Compuestos Similares

Pemigatinib: Another FGFR inhibitor approved for the treatment of cholangiocarcinoma.

Erdafitinib: An FGFR inhibitor used to treat urothelial carcinoma.

Futibatinib: An FGFR inhibitor under investigation for various cancers.

Comparison: Infigratinib is unique in its high specificity for FGFR1, FGFR2, and FGFR3, making it particularly effective for cancers driven by these receptors. Compared to pemigatinib and erdafitinib, this compound has shown promising results in clinical trials for cholangiocarcinoma, with a favorable safety profile .

Propiedades

IUPAC Name |

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADPYRIHXKWUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236238 | |

| Record name | BGJ-398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Fibroblast growth factor receptors (FGFRs) are tyrosine kinase receptors that play a role in cell proliferation, differentiation, migration, survival, and angiogenesis. Upon binding of extracellular signals, primarily fibroblast growth factors, FGFR dimerizes to promote phosphorylation of downstream molecules and activation of the Ras-mitogen-activated protein kinase (MAPK) pathway. In some cancers, the FGFR signalling pathway is aberrant and disrupted, leading to unregulated cell proliferation and growth, including malignant cells. Alterations in the FGFR receptors, including mutations, amplifications, and fusions, are associated with a wide array of neoplasms, including prostate, urothelial, ovarian, breast, and liver cancer. In particular, FGFR2 fusion is closely related to intrahepatic cholangiocarcinoma: recent studies show that up to 45% of patients with intrahepatic cholangiocarcinoma exhibited gene rearrangements resulting in FGFR2 fusion proteins. Alterations in FGFR in tumours can lead to constitutive FGFR signalling, supporting the proliferation and survival of malignant cells. Infigratinib is a reversible, non-competitive inhibitor of all four FGFR subtypes - FGFR1, FGFR2, FGFR3, and FGFR4 - that blocks FGFR signalling and inhibits cell proliferation in cancer cell lines with activating FGFR amplification, mutations, or fusions. Out of the four FGFR subtypes, infigratinib has the highest affinity for FGFR1, FGFR2, and FGFR3. Infigratinib binds to the allosteric site between the two kinase lobes of the FGFR - or more specifically, to the ATP-binding cleft. Binding to this cleft prevents autophosphorylation of the receptor and blocks downstream signalling cascades that would otherwise activate MAPK. | |

| Record name | Infigratinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

872511-34-7 | |

| Record name | Infigratinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872511347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Infigratinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BGJ-398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INFIGRATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4055ME1VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

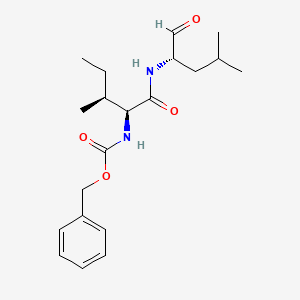

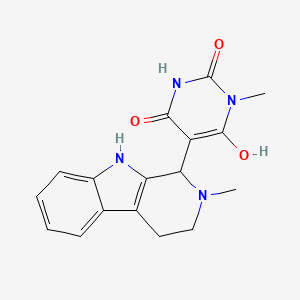

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)

![N-[2-(1H-Indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide](/img/structure/B611942.png)